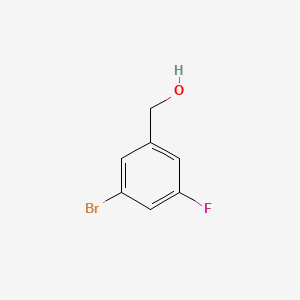

3-Bromo-5-fluorobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-5-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWBQTOZXPPFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377712 | |

| Record name | 3-Bromo-5-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216755-56-5 | |

| Record name | (3-Bromo-5-fluorophenyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216755-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromo-5-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-5-fluorobenzyl alcohol physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-fluorobenzyl alcohol

Introduction

This compound is a halogenated aromatic compound recognized as a valuable building block in organic synthesis, particularly within the realms of pharmaceutical research and materials science.[1] The strategic placement of bromine and fluorine atoms on the benzyl alcohol framework imparts unique reactivity and physicochemical characteristics.[1] This guide provides a comprehensive overview of these properties, offering field-proven insights and detailed experimental protocols for its characterization. The differential reactivity of its functional groups—the hydroxyl moiety, the bromine atom amenable to cross-coupling reactions, and the electron-withdrawing fluorine atom—makes it a versatile precursor for synthesizing complex molecular architectures and active pharmaceutical ingredients (APIs).[1]

Chemical Identity and Molecular Structure

A precise understanding of a molecule's structure is fundamental to interpreting its behavior. This compound is identified by its unique CAS number and defined by a specific arrangement of atoms.

-

IUPAC Name: (3-bromo-5-fluorophenyl)methanol[5]

The molecule consists of a benzene ring substituted with a bromomethyl group, a bromine atom, and a fluorine atom at positions 1, 3, and 5, respectively.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical state and solubility of a compound dictate its handling, storage, and application in synthetic protocols. The data below is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 205.02 g/mol | [1] |

| Appearance | Liquid | [5] |

| Purity | Typically ≥95% | [1] |

| Density | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Safety Information | GHS: Irritant; Signal Word: Warning | [1] |

| Risk Codes | R36/37/38 (Irritating to eyes, respiratory system and skin) | [4] |

| Safety Codes | S26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing.) | [4] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and purity confirmation. The following sections detail the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most powerful tool for determining the carbon-hydrogen framework of a molecule.[1] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete structural picture.[1]

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic, methylene (CH₂), and hydroxyl (OH) protons.[1] The three aromatic protons will appear as complex multiplets, with their chemical shifts and coupling patterns influenced by the bromine and fluorine substituents. The benzylic CH₂ protons will typically appear as a singlet or a doublet (if coupled to the OH proton), and the hydroxyl proton signal is often a broad singlet whose chemical shift is concentration-dependent.[1]

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display seven unique signals, one for each carbon atom.[1] The carbon atoms bonded to bromine and fluorine will exhibit characteristic chemical shifts, and the C-F coupling will result in splitting of the signals for the fluorine-bearing carbon and adjacent carbons.[1]

-

¹⁹F NMR (Fluorine-19 NMR): This technique is highly specific for fluorine-containing compounds. A single resonance is expected for the fluorine atom in this compound, with its chemical shift providing information about the electronic environment of the fluorine atom.[1]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

-

O-H Stretch: A strong, broad band is expected in the 3200-3600 cm⁻¹ region, which is characteristic of the hydroxyl group's O-H stretching vibration, broadened by intermolecular hydrogen bonding.[1]

-

C-H Stretch (Aromatic): Medium intensity peaks are anticipated in the 3000-3100 cm⁻¹ range.[1]

-

C-H Stretch (Aliphatic): The methylene (CH₂) group's C-H stretching should appear just below 3000 cm⁻¹, typically between 2850-2960 cm⁻¹.[1]

-

C-O Stretch: A strong signal for the primary alcohol's C-O stretch is expected in the 1000-1050 cm⁻¹ range.[1]

-

C-F and C-Br Stretches: Strong C-F stretching vibrations are typically observed between 1000-1300 cm⁻¹, while C-Br stretches appear in the fingerprint region, usually between 500-600 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion Peak: The molecular weight of this compound is 205.02 g/mol .[1] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 mass units.[6]

-

Fragmentation: Common fragmentation pathways include the loss of the hydroxyl group, water, or the entire hydroxymethyl group, leading to the formation of a stable benzyl or tropylium-like cation.[1]

Experimental Protocols for Physicochemical Characterization

The following protocols outline standard laboratory procedures for determining key physicochemical properties. These methods are designed to be self-validating and are grounded in established analytical principles.

Melting Point Determination

The melting point is a crucial indicator of a substance's purity.[7] Pure crystalline compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[7]

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and crush it into a fine powder if it consists of large crystals.[8]

-

Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount (approx. 1-2 mm in height).[9]

-

Compaction: Tap the sealed end of the capillary tube on a hard surface or drop it through a long glass tube to compact the sample tightly at the bottom.[10]

-

Initial Measurement (Rapid): Place the loaded capillary tube into a melting point apparatus.[8] Heat the sample rapidly (e.g., at a ramp rate of 10-20°C per minute) to determine an approximate melting range. This saves time and prevents thermal lag from affecting the final, precise measurement.[10]

-

Precise Measurement (Slow): Allow the apparatus to cool. Using a fresh sample, begin heating again, but slow the ramp rate to 1-2°C per minute when the temperature is about 10-15°C below the previously observed approximate melting point.[10]

-

Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Solubility Analysis

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[11][12] The principle "like dissolves like" is the foundation, but acid-base reactions can also dictate solubility.

Caption: Decision workflow for organic compound solubility testing.

Step-by-Step Methodology:

-

Water Solubility: Place approximately 10-20 mg of the solid (or 2-3 drops of liquid) into a small test tube. Add ~0.5 mL of deionized water. Shake vigorously.[13][14] If the compound dissolves, it is a low molecular weight polar compound.[13]

-

5% NaOH Solubility: If the compound is insoluble in water, use a fresh sample and test its solubility in 0.5 mL of 5% aqueous NaOH.[11][14] Solubility indicates the presence of an acidic functional group (e.g., phenol or carboxylic acid). Given that this compound is an alcohol, it is expected to be a very weak acid and likely insoluble in 5% NaOH.

-

5% HCl Solubility: If the compound is insoluble in water and NaOH, use a fresh sample and test its solubility in 0.5 mL of 5% aqueous HCl.[11][15] Solubility indicates the presence of a basic functional group, most commonly an amine. This compound is not expected to be soluble in 5% HCl.

-

Concentrated H₂SO₄: If the compound is insoluble in the previous solvents, its solubility in cold, concentrated sulfuric acid can be tested (with extreme caution).[11] Most compounds containing oxygen, nitrogen, or double/triple bonds will dissolve in concentrated H₂SO₄.[14]

Synthesis and Reactivity Overview

Synthetic Routes

This compound is typically synthesized via the reduction of a corresponding oxidized precursor.[1]

-

Reduction of Benzoic Acid/Aldehyde: A common and reliable method involves the reduction of 3-bromo-5-fluorobenzoic acid or 3-bromo-5-fluorobenzaldehyde.[1] Potent reducing agents like lithium aluminum hydride (LiAlH₄) or milder reagents like sodium borohydride (NaBH₄) are effective for this transformation.[1] For industrial applications, catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) is often employed.[1]

Chemical Reactivity

The molecule's utility stems from the distinct reactivity of its functional groups.

-

Hydroxyl Group: The primary alcohol can be readily oxidized to form 3-bromo-5-fluorobenzaldehyde (using mild agents like PCC) or 3-bromo-5-fluorobenzoic acid (using strong agents like KMnO₄).[1] It can also undergo etherification and esterification reactions to modify the molecule's properties.[1]

-

Bromine Atom: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination.[1] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry for building complex molecules.[1]

-

Aromatic Ring: The fluorine and bromine atoms influence the regioselectivity of electrophilic aromatic substitution reactions, though the ring is generally deactivated due to their electron-withdrawing nature.

Conclusion

This compound is a strategically functionalized building block with a well-defined physicochemical and spectroscopic profile. Its distinct reactive sites—the hydroxyl group for derivatization and the bromine atom for cross-coupling—provide medicinal chemists and materials scientists with a versatile tool for molecular design and synthesis. The comprehensive characterization data and protocols provided in this guide serve as an essential resource for its effective application in research and development.

References

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Solubility test/ Organic lab - YouTube. (2021, April 29). Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Melting point determination - SSERC. (n.d.). Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Synthesis of 3-bromo-4-fluoro-benzyl alcohol - PrepChem.com. (n.d.). Retrieved from [Link]

- EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ... - Google Patents. (n.d.).

-

This compound suppliers and producers - BuyersGuideChem. (n.d.). Retrieved from [Link]

-

3-Bromobenzyl alcohol, chlorodifluoroacetate - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

3-Bromobenzyl alcohol - the NIST WebBook. (n.d.). Retrieved from [Link]

-

This compound | C7H6BrFO - BuyersGuideChem. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 216755-56-5 [chemicalbook.com]

- 3. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 4. This compound | C7H6BrFO - BuyersGuideChem [buyersguidechem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 3-Bromobenzyl alcohol [webbook.nist.gov]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. westlab.com [westlab.com]

- 9. byjus.com [byjus.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. m.youtube.com [m.youtube.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. scribd.com [scribd.com]

3-Bromo-5-fluorobenzyl alcohol CAS number 216755-56-5

An In-depth Technical Guide to 3-Bromo-5-fluorobenzyl Alcohol: Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract: this compound (CAS No. 216755-56-5) is a strategically important molecular building block in medicinal chemistry and fine chemical synthesis. The presence of orthogonal functional handles—a reactive hydroxyl group, a bromine atom amenable to cross-coupling, and a fluorine atom for modulating physicochemical properties—makes it a versatile precursor for complex molecular architectures. This guide provides an in-depth analysis of its properties, a detailed and validated synthesis protocol, comprehensive spectroscopic characterization data (both experimental and predicted), and a discussion of its chemical reactivity. Particular focus is given to its application in the synthesis of advanced pharmaceutical intermediates, underscored by its utility in constructing kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.

Physicochemical and Structural Properties

This compound is a disubstituted aromatic alcohol. The key to its utility lies in the distinct properties conferred by each substituent. The benzylic alcohol provides a site for oxidation, etherification, or esterification. The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, a common bioisostere for hydrogen, is used to enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity.

While the target compound is reported as both a liquid and a low-melting white solid, likely depending on purity, its properties can be reliably estimated by comparing them with its parent and monosubstituted analogues.

Table 1: Physicochemical Property Comparison

| Property | This compound | 3-Bromobenzyl alcohol[1][2] | 3-Fluorobenzyl alcohol[3][4] |

| CAS Number | 216755-56-5 | 15852-73-0 | 456-47-3 |

| Molecular Formula | C₇H₆BrFO | C₇H₇BrO | C₇H₇FO |

| Molecular Weight | 205.02 g/mol | 187.03 g/mol | 126.13 g/mol |

| Physical State | White Solid / Liquid | Liquid | Liquid |

| Density | ~1.6-1.7 g/cm³ (Predicted) | 1.56 g/mL (25 °C) | 1.164 g/mL (25 °C) |

| Boiling Point | Not Reported | 165 °C (16 mmHg) | 104-105 °C (22 mmHg) |

| Solubility | Soluble in organic solvents (THF, EtOAc, CH₂Cl₂); sparingly soluble in water. | Sparingly soluble in water[5]. | Soluble in Chloroform, Methanol[4]. |

Synthesis and Purification

The most direct and reliable route to this compound is the reduction of the corresponding benzoic acid derivative. This method avoids the handling of the more lachrymatory benzyl bromide intermediates and provides high yields.

Recommended Synthesis Protocol: Reduction of 3-Bromo-5-fluorobenzoic Acid[8]

This protocol details the reduction of commercially available 3-bromo-5-fluorobenzoic acid using a borane tetrahydrofuran (BH₃·THF) complex.

Step-by-Step Methodology:

-

Reaction Setup: Suspend 3-bromo-5-fluorobenzoic acid (1.0 g, 4.52 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 8 mL) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Initial Cooling: Cool the suspension to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction upon addition of the reducing agent.

-

Reagent Addition: Slowly add a 1 M solution of borane tetrahydrofuran complex in THF (9.0 mL, 9.0 mmol, 2.0 equiv) dropwise over 15 minutes. The two equivalents of borane are necessary to first deprotonate the acidic proton of the carboxylic acid and then to perform the reduction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approx. 12-16 hours) to ensure the reaction goes to completion.

-

Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of excess methanol. Methanol reacts with the unreacted borane to produce non-volatile trimethoxyborate and hydrogen gas, safely neutralizing the reducing agent.

-

Aqueous Work-up: Dilute the mixture with ethyl acetate (50 mL). Wash the organic phase sequentially with 1 N sodium hydroxide (NaOH) solution (2 x 20 mL) to remove any unreacted starting material and boric acid byproducts, followed by saturated brine (2 x 20 mL) to remove residual salts and water.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the product.

-

Yield: This procedure typically affords the product as a white solid (0.88 g, 95% yield)[6].

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized material. Below are the experimental ¹H NMR data and predicted data for other key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Data (500 MHz, CDCl₃) [6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.29 | s (singlet) | 1H | - | Ar-H (H-2) |

| 7.16 | d (doublet) | 1H | 7.9 Hz | Ar-H (H-6) |

| 7.03 | d (doublet) | 1H | 9.2 Hz | Ar-H (H-4) |

| 4.66 | s (singlet) | 2H | - | -CH₂OH |

| ~1.8-2.5 | br s (broad singlet) | 1H | - | -OH |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Prediction based on additive substituent effects on a benzene ring (base value ~128.5 ppm).[7][8][9][10]

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| 163.5 (d, ¹JCF ≈ 245 Hz) | C-5 | Carbon directly bonded to F shows a large one-bond coupling. |

| 143.8 (d, ³JCF ≈ 7 Hz) | C-1 | Ipso-carbon to CH₂OH, deshielded. Exhibits small coupling to F. |

| 122.7 (d, ²JCF ≈ 22 Hz) | C-3 | Carbon directly bonded to Br, deshielded. Exhibits two-bond coupling to F. |

| 122.5 (d, ⁴JCF ≈ 3 Hz) | C-6 | Deshielded by adjacent bromine. Small coupling to F. |

| 115.0 (d, ²JCF ≈ 21 Hz) | C-4 | Shielded by ortho-F. Exhibits two-bond coupling to F. |

| 113.5 (d, ⁴JCF ≈ 3 Hz) | C-2 | Shielded by para-F. Small coupling to F. |

| 63.8 | -CH₂OH | Typical range for a benzylic alcohol carbon. |

Table 4: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Rationale |

| -110 to -115 | The chemical shift of fluorobenzene is ~-113 ppm. The presence of a meta-bromo and meta-CH₂OH group causes minor downfield or upfield shifts, but the value is expected to remain in this general region for aryl fluorides[6][11][12][13]. |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

Table 5: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Appearance |

| 3500-3200 | O-H stretch (alcohol) | Strong, Broad |

| 3100-3000 | C(sp²)-H stretch (aromatic) | Medium, Sharp |

| 3000-2850 | C(sp³)-H stretch (benzylic) | Medium, Sharp |

| 1600-1585, 1500-1400 | C=C stretch (aromatic ring) | Medium to Strong |

| ~1260 | C-F stretch | Strong |

| 1260-1050 | C-O stretch (primary alcohol) | Strong |

Predictions are based on typical values for substituted benzyl alcohols.[14][15][16][17]

Table 6: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Fragment Identity | Rationale |

| 204/206 | [M]⁺ | Molecular ion peak, showing characteristic ~1:1 isotope pattern for bromine. |

| 187/189 | [M - OH]⁺ | Loss of the hydroxyl radical. |

| 186/188 | [M - H₂O]⁺ | Dehydration is a common fragmentation pathway for alcohols[18][19]. |

| 125 | [M - Br]⁺ | Loss of the bromine radical. |

| 107 | [C₇H₆FO]⁺ | Tropylium-like ion after loss of Br. |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation. |

Predictions are based on common fragmentation patterns of benzyl alcohols and haloaromatics.[19][20][21][22][23]

Characterization Workflow

Caption: Logical workflow for the complete spectroscopic characterization of the final product.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two distinct reaction sites. The bromine atom is a prime substrate for cross-coupling, while the alcohol can be readily transformed.

Oxidation of the Hydroxyl Group

-

To Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation will convert the primary alcohol to 3-bromo-5-fluorobenzaldehyde[24]. This aldehyde is a useful intermediate for reactions like Wittig olefination or reductive amination.

-

To Carboxylic Acid: Strong oxidizing agents, including potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will oxidize the alcohol directly to 3-bromo-5-fluorobenzoic acid[24].

Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is an ideal handle for forming new carbon-carbon or carbon-nitrogen bonds via Pd-catalyzed reactions, which are cornerstones of modern pharmaceutical synthesis. The Suzuki-Miyaura coupling is a preeminent example.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) to form a new biaryl C-C bond. This is a highly robust and functional-group-tolerant reaction.

Catalytic Cycle Mechanism: [5][25]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) intermediate. This is typically the rate-limiting step.

-

Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron reagent to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The bromo-fluorobenzyl motif is a privileged scaffold in modern medicinal chemistry. While specific examples citing CAS 216755-56-5 are sparse in public literature, the utility of this substitution pattern is well-documented in patents for high-value therapeutic targets. The closely related isomer, (2-bromo-5-fluorophenyl)methanamine, is a key intermediate in the synthesis of novel PRMT5 inhibitors for cancer therapy[26].

The strategic value is clear:

-

The bromo group provides a reliable synthetic handle for late-stage diversification via cross-coupling, allowing chemists to rapidly generate libraries of analogues.

-

The fluorine atom enhances drug-like properties. It can block sites of metabolism, increase binding affinity through favorable electrostatic interactions, and fine-tune lipophilicity to improve cell permeability and pharmacokinetic profiles.

For example, various kinase inhibitors, such as those targeting RIPK1 or BTK, often incorporate substituted benzyl groups to occupy specific pockets in the enzyme's active site[27][28]. This compound is an ideal starting point for building such fragments, where the bromine is later replaced by a larger, more complex group designed to interact with the target protein.

Safety and Handling

This compound is an irritant and should be handled with appropriate care in a laboratory setting.

Table 7: GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Always use this chemical within a certified chemical fume hood.

-

Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, well-ventilated area.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated building block designed for efficiency and versatility in modern organic synthesis. Its orthogonal functionalities enable multi-step, divergent synthetic strategies that are highly valued in the resource-intensive process of drug discovery. By providing a reliable method for its synthesis and a comprehensive overview of its properties and reactivity, this guide aims to empower researchers to fully exploit the potential of this valuable intermediate in developing the next generation of therapeutics.

References

-

Teare, H., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega. [Online] Available at: [Link]

-

Brooks/Cole Publishing Company. (2000). Organic Chemistry On-Line: IR Absorbances of Common Functional Groups. [Online] Available at: [Link]

-

ChemBK. (2024). 3-Bromobenzyl alcohol. [Online] Available at: [Link]

-

Chemsrc. (2025). 3-Bromobenzyl alcohol | CAS#:15852-73-0. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]

-

PrepMate. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. [Online] Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

-

Miyamoto, K., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Physical Chemistry Chemical Physics. [Online] Available at: [Link]

-

PubChem. (n.d.). 3-Fluorobenzylic alcohol. [Online] Available at: [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. [Online] Available at: [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. [Online] Available at: [Link]

-

Royal Society of Chemistry. (2017). The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Online] Available at: [Link]

-

Malfara, M., Jansen, A., & Tierney, J. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Online] Available at: [Link]

-

Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between ortho-, meta-, and para-disubstituted benzenes? [Online] Available at: [Link]

-

ResearchGate. (2013). ATR-IR time on line peak area profiles of benzyl alcohol. [Online] Available at: [Link]

-

Reddit. (2014). IR Spectrum of Benzyl Alcohol(?). [Online] Available at: [Link]

- Google Patents. (n.d.). WO2023225041A1 - Ripk1 inhibitors and methods of use.

-

ChemBK. (2024). 3-Bromo-5-(Trifluoromethyl)Benzyl Alcohol. [Online] Available at: [Link]

-

YouTube. (2020). Spectral analysis practice problem #02 (benzyl alcohol). [Online] Available at: [Link]

-

PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. [Online] Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-5-fluorobenzyl Alcohol: A Key Intermediate. [Online] Available at: [Link]

-

ChemBK. (2024). 3-Fluorobenzyl alcohol. [Online] Available at: [Link]

-

YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Online] Available at: [Link]

-

ResearchGate. (2025). Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. [Online] Available at: [Link]

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? [Online] Available at: [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Online] Available at: [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. [Online] Available at: [Link]

- Google Patents. (n.d.). WO2017046036A1 - Compounds for the modulation of rip2 kinase activity.

- Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.

- Google Patents. (n.d.). EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate.

- Google Patents. (n.d.). WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor.

- Google Patents. (n.d.). WO2017186148A1 - Novel heterocyclic compounds as tyrosine kinase bcr-abl inhibitors.

Sources

- 1. chembk.com [chembk.com]

- 2. 3-Bromobenzyl alcohol | 15852-73-0 [chemicalbook.com]

- 3. 3-フルオロベンジルアルコール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. NMR chemical shift prediction of benzenes [stenutz.eu]

- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. askthenerd.com [askthenerd.com]

- 15. proprep.com [proprep.com]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 20. youtube.com [youtube.com]

- 21. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 24. benchchem.com [benchchem.com]

- 25. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 26. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]

- 27. WO2023225041A1 - Ripk1 inhibitors and methods of use - Google Patents [patents.google.com]

- 28. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]

3-Bromo-5-fluorobenzyl alcohol structural elucidation

An In-depth Technical Guide to the Structural Elucidation of 3-Bromo-5-fluorobenzyl alcohol

Introduction

In the landscape of modern drug discovery and materials science, halogenated organic compounds serve as pivotal building blocks. The strategic incorporation of halogens can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound is one such versatile intermediate, offering multiple points for synthetic diversification through its hydroxyl group and two distinct halogenated sites on the aromatic ring.[2] Given its potential as a precursor for complex molecular architectures, the unambiguous confirmation of its structure is a non-negotiable prerequisite for its use in any research or development pipeline.

This technical guide provides a comprehensive, field-proven framework for the complete structural elucidation of this compound. Moving beyond a mere recitation of techniques, we will explore the causality behind the analytical strategy, demonstrating how a multi-technique, orthogonal approach creates a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for characterizing similar halogenated aromatic compounds.

Physicochemical & Structural Properties

A foundational understanding of the target molecule's basic properties is the first step in any analytical workflow. This data informs the selection of appropriate solvents, chromatographic conditions, and spectroscopic parameters.

| Property | Value | Source(s) |

| IUPAC Name | (3-bromo-5-fluorophenyl)methanol | [3] |

| CAS Number | 216755-56-5 | [2][3] |

| Molecular Formula | C₇H₆BrFO | [2] |

| Molecular Weight | 205.02 g/mol | [2] |

| Appearance | White solid / Liquid | [3][4] |

| Purity (Typical) | ≥95-99% | [2][3] |

The Integrated Analytical Strategy

The structural elucidation of a novel or synthesized compound is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the structural puzzle. The confidence in the final structure is derived from the convergence of all data points. The workflow below illustrates the logical progression from establishing sample purity to the definitive assignment of atomic connectivity.

Caption: Integrated workflow for structural elucidation.

Part 1: Chromatographic Purity Assessment

Expertise & Experience: Before any time is invested in detailed spectroscopic analysis, the purity of the sample must be established. Co-eluting impurities can introduce extraneous signals in NMR or MS, leading to significant misinterpretation. A high-resolution chromatographic method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is the gold standard for this assessment.[5]

Protocol: RP-HPLC Purity Analysis

-

Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of ~1 mg/mL. Prepare a working solution by diluting the stock to ~0.1 mg/mL with the mobile phase.

-

Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

-

Method Parameters:

-

Data Analysis: The purity is assessed by calculating the area percentage of the main peak relative to the total area of all observed peaks. For structural elucidation work, a purity level of >98% is highly desirable.

Trustworthiness: This method is self-validating. The specificity is demonstrated by a single, sharp, well-resolved peak for the main component. The method's stability can be confirmed by observing consistent retention times over multiple injections.[7][8]

Part 2: Mass Spectrometry (MS) – The Molecular Blueprint

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) provides the most accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. Electron Ionization (EI) MS also provides a characteristic fragmentation pattern that acts as a structural fingerprint. For benzyl alcohols, two primary fragmentation pathways are expected: α-cleavage and dehydration.[9]

Expected Fragmentation Pattern (EI-MS)

| m/z (Predicted) | Ion Identity | Fragmentation Pathway |

| 204/206 | [C₇H₆BrFO]⁺˙ | Molecular Ion (M⁺˙) , showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) |

| 186/188 | [C₇H₄BrF]⁺˙ | [M-H₂O]⁺˙ , loss of water (dehydration) |

| 107 | [C₇H₆O]⁺˙ | Loss of Br and F radicals (less common) |

| 79 | [C₆H₇]⁺ | A common fragment in benzyl alcohol derivatives, often involving rearrangement.[10] |

Trustworthiness: The presence of the correct molecular ion peak (as a doublet at m/z 204/206) provides direct confirmation of the molecular weight. The observed isotopic pattern for bromine serves as an internal validation of the presence of a single bromine atom.

Part 3: Infrared (IR) Spectroscopy – Functional Group Identification

Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. The spectrum provides direct evidence for the hydroxyl group and the aromatic ring, which are core components of the target structure.[11]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity / Shape | Assignment |

| 3400 - 3300 | Strong, Broad | O-H stretch (from the alcohol, broadened by hydrogen bonding)[12] |

| 3100 - 3000 | Weak - Medium | Aromatic C-H stretch[13] |

| 1600 - 1585 | Medium | Aromatic C=C in-ring stretch[13] |

| 1500 - 1400 | Medium | Aromatic C=C in-ring stretch[13] |

| ~1050 | Strong | C-O stretch (primary alcohol)[14] |

| 900 - 675 | Strong | Aromatic C-H out-of-plane ("oop") bend[13] |

Trustworthiness: The simultaneous observation of a strong, broad O-H band and characteristic aromatic C=C and C-H bands provides high confidence in the presence of a hydroxyl group attached to an aromatic ring.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structure

Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every atom in the molecule.[15][16] A full suite of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Acquisition: Acquire the following spectra on a 400 MHz or higher spectrometer:

-

¹H NMR

-

¹³C NMR (proton decoupled)

-

DEPT-135

-

¹H-¹H COSY

-

¹H-¹³C HSQC

-

¹H-¹³C HMBC (optimized for a long-range coupling constant of ~8 Hz)[17]

-

¹H and ¹³C NMR – Predicted Data and Interpretation

The substitution pattern (1,3,5-trisubstituted) dictates a specific set of signals. The three aromatic protons (H-2, H-4, H-6) will form a complex spin system due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

| Atom Label | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) | DEPT-135 |

| -CH₂- | ~4.7 | Singlet (s) | ~63 | Negative |

| -OH | Variable (Broad s) | Broad Singlet | - | Absent |

| C-1 | - | - | ~144 | Absent |

| C-2 | ~7.3 | Triplet of doublets (td) | ~117 | Positive |

| C-3 | - | - | ~123 (C-Br) | Absent |

| C-4 | ~7.0 | Triplet of doublets (td) | ~115 | Positive |

| C-5 | - | - | ~163 (C-F, d) | Absent |

| C-6 | ~7.2 | Doublet of doublets (dd) | ~125 | Positive |

Note: Chemical shifts are predictions based on analogous structures and may vary slightly. Multiplicity is predicted based on coupling rules.

DEPT-135 Analysis: The DEPT-135 experiment is crucial for differentiating carbon types.[18][19] It will show a negative signal for the benzylic -CH₂- group and positive signals for the three protonated aromatic carbons (C-2, C-4, C-6). The quaternary carbons (C-1, C-3, C-5) will be absent.[20] This provides an immediate and reliable count of each carbon type.

2D NMR – Connecting the Pieces

While 1D NMR suggests the pieces, 2D NMR shows how they are connected.

-

COSY (COrrelation SpectroscopY): This experiment reveals proton-proton couplings.[17] We expect to see cross-peaks connecting the aromatic protons H-2, H-4, and H-6, confirming their proximity on the ring. The benzylic protons (-CH₂-) will not show any COSY correlations as they have no adjacent proton neighbors.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH coupling).[21] It provides definitive one-bond correlations:

-

The proton signal at ~4.7 ppm will correlate to the carbon signal at ~63 ppm (-CH₂-).

-

Each of the three aromatic proton signals will correlate to one of the three CH carbon signals in the aromatic region.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the final structure. It shows correlations between protons and carbons that are 2 or 3 bonds away (²JCH, ³JCH).[21][22] The following diagram illustrates the critical correlations that lock the structure in place.

Caption: Key HMBC correlations from benzylic protons.

Trustworthiness & Causality: The HMBC correlations from the benzylic protons (-CH₂-) to the aromatic carbons C-2 and C-6 (two-bond couplings) and C-1 (three-bond coupling) are undeniable proof. They firmly establish the connectivity between the alcohol moiety and the substituted aromatic ring, leaving no room for ambiguity regarding isomeric possibilities.

Conclusion: A Unified and Validated Structural Assignment

The structural elucidation of this compound is achieved not by a single measurement, but by the collective and corroborative power of an integrated analytical workflow.

-

HPLC confirms the sample is pure and suitable for analysis.

-

HRMS establishes the correct elemental formula, C₇H₆BrFO.

-

FTIR identifies the essential alcohol and aromatic functional groups.

-

¹³C and DEPT NMR define the carbon skeleton: three quaternary carbons, three methine (CH) carbons, and one methylene (CH₂) carbon.

-

¹H and COSY NMR resolve the proton environments and their neighbor relationships on the aromatic ring.

-

HSQC links each proton to its directly bonded carbon.

-

HMBC provides the final, unambiguous evidence of the atomic connectivity, linking the benzylic CH₂ group to the C1, C2, and C6 positions of the 3-bromo-5-fluoro-substituted ring.

Each piece of data validates the others, culminating in a single, coherent, and rigorously proven structure. This multi-technique approach ensures the highest level of scientific integrity and provides absolute confidence in the identity of the material, a critical requirement for its application in any scientific endeavor.

References

-

Chemistry LibreTexts (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Chemistry Stack Exchange (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Available at: [Link]

-

SDSU NMR Facility (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]

-

Chemistry LibreTexts (2024). DEPT ¹³C NMR Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts (2022). Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

ResearchGate (2015). Validation of Analytical Methods. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research (2011). Capillary Gas Chromatographic Method for the Determination of Benzyl Alcohol in Injectable Formulations. Available at: [Link]

-

ResearchGate (2014). Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids. Available at: [Link]

-

Gavin Publishers (2018). Validation of Analytical Methods: A Review. Available at: [Link]

-

YouTube (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

-

ResearchGate (2009). High-Performance Liquid Chromatographic Quantitative Determination of Amcinonide and Benzyl Alcohol in Pharmaceutical Preparations. Available at: [Link]

-

Nanalysis (2015). DEPT: A tool for 13C peak assignments. Available at: [Link]

-

Spectroscopy Online (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Available at: [Link]

-

PubMed Central (PMC) (2021). Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols. Available at: [Link]

-

Austin Publishing Group (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Available at: [Link]

-

Columbia University NMR Core Facility (n.d.). HSQC and HMBC. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

-

ResearchGate (2018). FTIR Spectra of the bio-oil. Available at: [Link]

-

Chemistry Steps (n.d.). DEPT NMR: Signals and Problem Solving. Available at: [Link]

-

Routledge (2012). Handbook of Analytical Validation. Available at: [Link]

-

PrepChem.com (n.d.). Synthesis of 3-bromo-4-fluoro-benzyl alcohol. Available at: [Link]

-

Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

AIP Publishing (2020). Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO. Available at: [Link]

-

YouTube (2021). DEPT Carbon NMR Spectroscopy. Available at: [Link]

-

RSC Publishing (2024). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation. Available at: [Link]

-

Slideshare (n.d.). Structural elucidation by NMR(1HNMR). Available at: [Link]

-

Australian Pesticides and Veterinary Medicines Authority (2014). Validation of analytical methods for active constituents and agricultural products. Available at: [Link]

-

Chemistry LibreTexts (2024). Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts (2022). HMBC and HMQC Spectra. Available at: [Link]

-

Element Lab Solutions (n.d.). The 6 Key Aspects of Analytical Method Validation. Available at: [Link]

-

Organic Syntheses (n.d.). 2-Amino-5-bromobenzaldehyde. Available at: [Link]

-

Chemistry Steps (n.d.). Mass Spectrometry of Alcohols. Available at: [Link]

-

Chemistry LibreTexts (2023). DEPT C-13 NMR Spectroscopy. Available at: [Link]

-

HELIX Chromatography (n.d.). HPLC Methods for analysis of Benzyl alcohol. Available at: [Link]

-

Chemistry LibreTexts (2024). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

RSC Publishing (2021). A framework for automated structure elucidation from routine NMR spectra. Available at: [Link]

-

Publisso (2019). Method for the determination of benzyl alcohol in workplace air using gas chromatography. Available at: [Link]

-

ResearchGate (n.d.). NMR Spectroscopy of Aromatic Compounds. Available at: [Link]

-

NIST WebBook (n.d.). Benzyl alcohol. Available at: [Link]

-

PubMed (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | 216755-56-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. jchps.com [jchps.com]

- 16. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

solubility of 3-Bromo-5-fluorobenzyl alcohol in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 3-Bromo-5-fluorobenzyl alcohol

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences process development, formulation, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS: 216755-56-5), a halogenated aromatic alcohol of interest in synthetic and medicinal chemistry. In the absence of extensive published quantitative data, this document focuses on the underlying principles governing its solubility, provides a detailed protocol for experimental determination, and explores modern predictive modeling techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a robust methodology for characterizing the solubility profile of this and structurally related compounds.

Introduction: The Significance of this compound

This compound is a substituted aromatic alcohol featuring a unique combination of functional groups: a hydroxyl group capable of hydrogen bonding, a lipophilic aromatic ring, and two distinct halogen atoms (bromine and fluorine).[1] This structural arrangement makes it a valuable building block in the synthesis of complex molecules.[2] Understanding its solubility in various organic solvents is paramount for applications such as:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in a single phase for optimal reaction kinetics and yield.

-

Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for effective purification and isolation of the final product.

-

Formulation Development: For drug development applications, solubility dictates the choice of excipients and delivery systems.[3]

-

Analytical Method Development: Choosing appropriate diluents for chromatographic analysis (e.g., HPLC, GC).

This guide will first deconstruct the molecule's structure to predict its solubility behavior before outlining a rigorous experimental approach for quantitative measurement.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The solubility of this compound is governed by a balance of intermolecular forces between it and the solvent molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 216755-56-5 | [2][5] |

| Molecular Formula | C₇H₆BrFO | [1][5] |

| Molecular Weight | 205.02 g/mol | [1][5] |

| Physical State | Liquid or White Solid | [2][5] |

| IUPAC Name | (3-bromo-5-fluorophenyl)methanol | [5] |

The key structural features influencing solubility are:

-

Hydroxyl (-OH) Group: This group is polar and acts as both a hydrogen bond donor and acceptor. It is the primary driver for solubility in polar protic solvents like alcohols (e.g., ethanol, methanol).[6]

-

Aromatic Ring: The benzene ring is nonpolar and lipophilic, capable of engaging in π-π stacking interactions. This feature promotes solubility in aromatic solvents (e.g., toluene) and other nonpolar media.[1]

-

Halogen Atoms (Br, F): The electronegative fluorine and bromine atoms create dipole moments within the molecule, contributing to its overall polarity. They can also participate in weaker halogen bonding and dipole-dipole interactions, enhancing solubility in polar aprotic solvents (e.g., acetone, DMSO).[1]

The interplay of these forces dictates the compound's affinity for different solvent classes.

Caption: Intermolecular forces governing solubility.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Key Interactions with Solute | Predicted Solubility |

| Methanol | Polar Protic | Strong Hydrogen Bonding | High |

| Ethanol | Polar Protic | Strong Hydrogen Bonding | High |

| Isopropanol | Polar Protic | Hydrogen Bonding | Medium-High |

| Water | Polar Protic | Hydrogen Bonding, but offset by large nonpolar ring | Low |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Strong Dipole-Dipole | High |

| Acetone | Polar Aprotic | Dipole-Dipole | Medium-High |

| Acetonitrile | Polar Aprotic | Dipole-Dipole | Medium |

| Tetrahydrofuran (THF) | Polar Aprotic (low polarity) | Dipole-Dipole, van der Waals | Medium |

| Dichloromethane (DCM) | Halogenated | Dipole-Dipole, van der Waals | Medium |

| Toluene | Nonpolar (Aromatic) | π-π Stacking, van der Waals | Medium-Low |

| Hexane | Nonpolar (Aliphatic) | van der Waals only | Very Low |

Quantitative Experimental Determination of Solubility

To obtain precise solubility data, a rigorous experimental protocol is necessary. The equilibrium shake-flask method is a widely accepted standard for its reliability and accuracy.

Principle

An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Experimental Workflow

Caption: Workflow for equilibrium solubility determination.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes (1 mL)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Calibration Standards:

-

Rationale: A calibration curve is essential for accurately quantifying the solute concentration in the saturated solution.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or the mobile phase).

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations that bracket the expected solubility range.

-

Analyze each standard by HPLC and construct a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (R²) > 0.999.

-

-

Sample Preparation:

-

Rationale: Using an excess of solid ensures that the resulting solution is truly saturated.

-

Add an excess amount of this compound (e.g., 10-20 mg) to a 2 mL glass vial. The exact mass is not critical, but it must be enough to ensure solid remains after equilibrium.

-

Accurately add a known volume of the test solvent (e.g., 1.0 mL) to the vial.

-

Prepare each sample in triplicate for statistical validity.

-

-

Equilibration:

-

Rationale: Sufficient time and agitation at a constant temperature are critical for the system to reach a true thermodynamic equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials at a consistent speed for a predetermined period (typically 24 to 72 hours). A preliminary time-course experiment can determine the minimum time required to reach equilibrium (i.e., when solubility values no longer increase over time).

-

-

Sampling and Analysis:

-

Rationale: Careful sampling is required to avoid including any undissolved solid, which would falsely inflate the measured solubility.

-

Remove vials from the incubator and let them stand undisturbed at the same temperature for 30 minutes to allow undissolved solids to settle.

-

Carefully draw the supernatant into a syringe.

-

Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. The filter must be chemically compatible with the solvent to avoid introducing extractables. Discard the first few drops to saturate the filter membrane.

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (e.g., mobile phase) to bring its concentration within the range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Data Calculation:

-

Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Express the final solubility in appropriate units (e.g., mg/mL or mol/L). Report the average and standard deviation of the triplicate measurements.

-

Advanced Approaches: Predictive Solubility Modeling

For drug discovery and development, experimentally measuring solubility in hundreds of solvents is impractical. In silico predictive models, often leveraging machine learning, offer a powerful alternative for rapid screening.[7][8]

These models are trained on large datasets of known solubility data and use molecular descriptors (e.g., molecular weight, polarity, hydrogen bond donors/acceptors) of both the solute and solvent to predict solubility.[9] While these models may not replace experimental measurement for final validation, they are invaluable for:

-

Early-Stage Screening: Prioritizing lead compounds with favorable predicted solubility profiles.

-

Solvent Selection: Identifying a shortlist of promising solvents for experimental optimization, reducing wet lab work.[3]

-

Understanding Structure-Solubility Relationships: Gaining insights into how molecular modifications might impact solubility.

Conclusion

For researchers and developers, the detailed equilibrium shake-flask protocol provided herein offers a self-validating and reliable method for generating high-quality, quantitative solubility data. This data is fundamental for informed decision-making in process chemistry, purification, and formulation, ensuring the efficient and successful application of this versatile chemical intermediate.

References

-

ChemBK. (2024). 3-BROMO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL. [Link]

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. This source provides general procedures for determining the solubility class of organic compounds.

-

Royal Society of Chemistry. (2023). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Digital Discovery. [Link]

- Jouyban, A. (2018). Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.

-

Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. [Link]

-

National Institutes of Health (NIH). (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. [Link]

-

Scribd. (n.d.). Experiment Report 2 | PDF | Alcohol | Solubility. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 216755-56-5 [chemicalbook.com]

- 3. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. scribd.com [scribd.com]

- 7. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 8. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 3-Bromo-5-fluorobenzyl alcohol: NMR, IR, and MS Analysis

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Bromo-5-fluorobenzyl alcohol (CAS No: 216755-56-5), a key building block in pharmaceutical and materials science research. The structural elucidation of such molecules is fundamental to ensuring the integrity of research and development pathways. This document moves beyond a simple presentation of data, offering insights into the causal relationships behind experimental choices and interpretation strategies, grounded in authoritative spectroscopic principles.

The guide is structured to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for the characterization of this and similar substituted aromatic compounds. Each spectroscopic technique—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—is explored in its own dedicated section, complete with detailed experimental protocols, data interpretation, and workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the aromatic ring and the integrity of the benzyl alcohol moiety. The choice to use a high-field spectrometer (e.g., 500 MHz) is deliberate; it provides the necessary resolution to discern the fine coupling patterns, particularly the small meta-couplings between aromatic protons, which are critical for unambiguous structural assignment.[1][2][3]

Proton (¹H) NMR Spectroscopy

1.1.1 Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), within a standard 5 mm NMR tube. The use of CDCl₃ is standard due to its good solubilizing power and relatively clean spectral window.[4]

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer to serve as the internal reference standard (δ 0.00 ppm).[4]

-

Data Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Key acquisition parameters include a 30-degree pulse width, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added to ensure a high signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transformation. Phase and baseline correct the spectrum manually. Calibrate the chemical shift scale to the TMS signal.

1.1.2 ¹H NMR Data Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule. For this compound, we anticipate signals in both the aromatic and aliphatic regions.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic H-2 | ~7.29 | Singlet (broad) | - | 1H |

| Aromatic H-6 | ~7.16 | Doublet of doublets | ⁴J(H-H) ≈ 2-3 Hz, ³J(H-F) ≈ 6-8 Hz | 1H |

| Aromatic H-4 | ~7.03 | Doublet of doublets | ⁴J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 8-10 Hz | 1H |

| Benzylic CH₂ | 4.66 | Singlet | - | 2H |

| Hydroxyl OH | Variable (e.g., 1.5-2.5) | Singlet (broad) | - | 1H |

| Note: Data is synthesized from reported values and spectroscopic principles.[5][6] The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and temperature. |

Causality and Interpretation:

-

Aromatic Region (δ 7.0-7.3 ppm): The presence of three distinct signals integrating to one proton each confirms the trisubstituted nature of the benzene ring.[7][8] The electron-withdrawing nature of both bromine and fluorine deshields these protons, shifting them downfield from benzene's 7.37 ppm.[9]

-

The proton at position 2 (H-2), situated between the two halogen substituents, is expected to show only a small ⁴J meta-coupling to H-4 and H-6, often appearing as a broad singlet or a triplet.[9]

-

The protons at H-4 and H-6 will be split by each other (meta-coupling, ⁴JHH ≈ 2-3 Hz) and by the fluorine atom. The H-6 proton shows a larger ³JHF ortho-coupling, while the H-4 proton shows a ⁴JHF meta-coupling.[7] This results in two distinct doublet of doublets patterns, a key signature for this substitution.

-

-

Benzylic Protons (δ 4.66 ppm): The two protons of the -CH₂OH group are chemically equivalent and adjacent to an oxygen atom, which deshields them into the 4.5-5.0 ppm range. With no adjacent protons, the signal appears as a sharp singlet.[10]

-

Hydroxyl Proton: The -OH proton signal is a broad singlet due to rapid chemical exchange. Its position is highly variable. A common technique to confirm its identity is a "D₂O shake," where adding a drop of deuterium oxide to the NMR tube results in the disappearance of the -OH signal due to proton-deuterium exchange.[10]

1.1.3 ¹H NMR Workflow

Caption: Workflow for IR functional group analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through its fragmentation pattern, structural clues that corroborate NMR and IR data. Electron Ionization (EI) is a common technique for this type of molecule, as it induces reproducible fragmentation. [1]

Experimental Protocol: MS

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the mass spectrometer, often via a Gas Chromatography (GC-MS) or Direct Insertion Probe (DIP) inlet.

-

Ionization: In the source, high-energy electrons (typically 70 eV) bombard the sample molecules, ejecting an electron to form a radical cation (M⁺•), known as the molecular ion.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

MS Data Interpretation

3.2.1 Molecular Ion (M⁺•): The molecular weight of C₇H₆BrFO is 205.02 g/mol . Due to the two stable isotopes of bromine, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), the mass spectrum will exhibit a characteristic "doublet" for the molecular ion peak and any bromine-containing fragments.

-

M⁺• peak: m/z 204 (containing ⁷⁹Br)

-

(M+2)⁺• peak: m/z 206 (containing ⁸¹Br) The relative intensity of these two peaks will be approximately 1:1, which is a definitive indicator of the presence of one bromine atom in the molecule.

3.2.2 Key Fragmentation Pathways: The high-energy ionization process causes the molecular ion to fragment in predictable ways. For benzyl alcohols, the most common pathways involve cleavages alpha to the aromatic ring. [11]

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Fragment Identity | Fragmentation Pathway |

|---|---|---|---|

| 187 | 189 | [M - H₂O]⁺• | Dehydration: Loss of a water molecule |

| 175 | 177 | [M - CH₂O]⁺• | Loss of formaldehyde |

| 125 | - | [C₆H₃F-CH₂]⁺ | Loss of Br radical |

| 107 | 107 | [M - Br - F]⁺• | Loss of both halogen radicals |

| 77 | 77 | [C₆H₅]⁺ | Phenyl cation (from extensive fragmentation) |

Source: Fragmentation patterns predicted based on established mechanisms for benzyl alcohols.[12][13]

Causality and Interpretation:

-

Alpha-Cleavage: While common for many alcohols, the most favorable fragmentation for benzyl alcohol itself is the loss of a hydrogen atom to form a stable, resonance-stabilized oxonium ion (m/z 107 for the parent). However, for substituted systems, other pathways can dominate.

-

Loss of Hydroxyl Radical (-•OH): Loss of •OH (17 amu) is less common for benzyl alcohols than for aliphatic alcohols because it would form a less stable benzyl cation.

-

Loss of CH₂OH Radical (-•CH₂OH): The loss of the hydroxymethyl radical (31 amu) would lead to a bromofluorophenyl cation at m/z 174/176.

-

Benzylic C-C Bond Cleavage: The most characteristic fragmentation is often the cleavage of the bond between the ring and the benzylic carbon, leading to ions corresponding to the substituted phenyl ring. The loss of the bromine radical is a very common pathway, leading to the fluorobenzyl cation at m/z 125.

Mass Spectrometry Workflow

Caption: Workflow for mass spectrometry analysis.

Conclusion

The synergistic application of NMR, IR, and MS provides a self-validating system for the complete structural characterization of this compound. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the specific 1,3,5-substitution pattern. IR spectroscopy rapidly confirms the presence of the key alcohol and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns, most notably the characteristic 1:1 isotopic signature of bromine. This comprehensive approach ensures the identity and purity of the material, which is a prerequisite for its reliable use in any research or development application.

References

Sources

- 1. wiley.com [wiley.com]

- 2. Spectrometric Identification of Organic Compounds, 7th Edition - Robert M. Silverstein, Francis X. Webster, David Kiemle - Google 圖書 [books.google.com.tw]

- 3. SPECTROMETRIC IDENTIFICATION OF ORGANIC COMPOUNDS, 6TH ED - Robert Silverstein & Francis Webster - Google ブックス [books.google.co.jp]

- 4. rsc.org [rsc.org]

- 5. This compound | 216755-56-5 [chemicalbook.com]

- 6. This compound(216755-56-5) 1H NMR spectrum [chemicalbook.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. brainly.in [brainly.in]

- 13. Benzyl alcohol [webbook.nist.gov]

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-5-fluorobenzyl Alcohol from 3-bromo-5-fluorobenzoic Acid

Abstract